rac-2-[(2R,6S)-6-cyclopropyloxan-2-yl]acetic acid, cis
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Overview
Description
rac-2-[(2R,6S)-6-cyclopropyloxan-2-yl]acetic acid, cis is a chiral compound with a unique structure that includes a cyclopropyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(2R,6S)-6-cyclopropyloxan-2-yl]acetic acid, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopropylcarbinol and a suitable acid catalyst to induce cyclization, followed by oxidation to form the acetic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure the desired stereochemistry is maintained .
Chemical Reactions Analysis
Types of Reactions
rac-2-[(2R,6S)-6-cyclopropyloxan-2-yl]acetic acid, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
rac-2-[(2R,6S)-6-cyclopropyloxan-2-yl]acetic acid, cis has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-2-[(2R,6S)-6-cyclopropyloxan-2-yl]acetic acid, cis involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways related to inflammation or pain. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- rac-2-[(2R,6S)-6-cyclopropyloxan-2-yl]acetic acid, trans
- rac-2-[(2R,6S)-6-cyclopropyloxan-2-yl]propionic acid
- rac-2-[(2R,6S)-6-cyclopropyloxan-2-yl]butyric acid
Uniqueness
rac-2-[(2R,6S)-6-cyclopropyloxan-2-yl]acetic acid, cis is unique due to its specific stereochemistry and the presence of the cyclopropyl group, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-(6-cyclopropyloxan-2-yl)acetic acid |
InChI |
InChI=1S/C10H16O3/c11-10(12)6-8-2-1-3-9(13-8)7-4-5-7/h7-9H,1-6H2,(H,11,12) |
InChI Key |
FPKUBTRFLBUNMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC(C1)C2CC2)CC(=O)O |
Origin of Product |
United States |
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